L-Isoleucine, L-isoleucyl-L-isoleucyl- L-Isoleucine, L-isoleucyl-L-isoleucyl- Ile-Ile-Ile is a peptide.
Brand Name: Vulcanchem
CAS No.: 114148-95-7
VCID: VC0177761
InChI: InChI=1S/C18H35N3O4/c1-7-10(4)13(19)16(22)20-14(11(5)8-2)17(23)21-15(18(24)25)12(6)9-3/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-,13-,14-,15-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)O)N
Molecular Formula: C18H35N3O4
Molecular Weight: 357.49

L-Isoleucine, L-isoleucyl-L-isoleucyl-

CAS No.: 114148-95-7

Cat. No.: VC0177761

Molecular Formula: C18H35N3O4

Molecular Weight: 357.49

* For research use only. Not for human or veterinary use.

L-Isoleucine, L-isoleucyl-L-isoleucyl- - 114148-95-7

Specification

CAS No. 114148-95-7
Molecular Formula C18H35N3O4
Molecular Weight 357.49
IUPAC Name (2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid
Standard InChI InChI=1S/C18H35N3O4/c1-7-10(4)13(19)16(22)20-14(11(5)8-2)17(23)21-15(18(24)25)12(6)9-3/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-,13-,14-,15-/m0/s1
SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

L-Isoleucine (C₆H₁₃NO₂) is characterized by a molecular weight of 131.17 g/mol and the IUPAC name (2S,3S)-2-amino-3-methylpentanoic acid . Its dipeptide derivative, Ile-Ile (C₁₂H₂₄N₂O₃), has a molecular weight of 244.33 g/mol and the IUPAC name (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid . The stereochemistry of both molecules is critical, with chiral centers at C2 and C3 determining their biological activity.

Table 1: Key Chemical Properties

PropertyL-Isoleucine L-Isoleucyl-L-isoleucine
Molecular FormulaC₆H₁₃NO₂C₁₂H₂₄N₂O₃
Molecular Weight131.17 g/mol244.33 g/mol
Melting Point288°C (decomposition)Not explicitly reported
Optical Activity[α]²⁰/D +41.0° (6M HCl)Dependent on solvent
Solubility in Water41.2 g/L (50°C)Moderate (exact data pending)

Structural Analysis

The crystal structure of L-isoleucine reveals a zwitterionic form in solid state, stabilized by hydrogen bonding between ammonium and carboxylate groups. For Ile-Ile, spectroscopic studies (e.g., NMR and IR) confirm β-sheet propensity in aqueous environments, with hydrophobic interactions between isoleucine side chains driving self-assembly . The dipeptide’s SMILES notation (CCC(C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N) underscores its branched alkyl side chains .

Synthesis and Purification Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Ile-Ile is typically synthesized via SPPS, employing Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups. Key steps include:

  • Resin Activation: Wang resin functionalized with hydroxyl groups serves as the solid support.

  • Coupling Reactions: Sequential addition of L-isoleucine residues using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).

  • Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes protecting groups, followed by resin cleavage to release the dipeptide.

Yield optimization requires precise control of reaction time (2–4 hours per coupling cycle) and temperature (25–40°C). Impurities such as deletion peptides are removed via reverse-phase HPLC, achieving >95% purity.

Enzymatic Synthesis

Alternative approaches use proteases (e.g., thermolysin) to catalyze peptide bond formation under mild conditions (pH 6–8, 37°C). This method avoids racemization but faces scalability challenges due to enzyme cost.

Biological Roles and Mechanisms

Metabolic Functions

As a BCAA, L-isoleucine regulates glucose metabolism by enhancing insulin secretion in pancreatic β-cells . Ile-Ile, identified as a human metabolite, may modulate mTOR signaling pathways, influencing protein synthesis and muscle hypertrophy .

Table 2: Biological Activity Overview

ActivityL-Isoleucine Ile-Ile
Metabolic RegulationEnhances insulin signalingmTOR pathway modulation
Neurological EffectsLimited direct roleNMDA receptor interaction
Self-Assembly PropensityNoneForms β-sheet nanostructures

Physicochemical and Thermodynamic Properties

Solubility and Stability

L-Isoleucine exhibits pH-dependent solubility, peaking at 41.2 g/L in water (50°C) . Ile-Ile’s solubility is lower (~15 g/L in pure water) but improves in polar aprotic solvents like DMSO. Thermal stability studies show decomposition above 200°C for both compounds .

Spectroscopic Profiles

  • FTIR: L-Isoleucine shows NH₃⁺ stretching at 3,100 cm⁻¹ and COO⁻ antisymmetric stretching at 1,580 cm⁻¹. Ile-Ile displays amide I (1,650 cm⁻¹) and amide II (1,550 cm⁻¹) bands .

  • NMR: ¹H NMR of Ile-Ile in D₂O reveals δ 0.9 ppm (methyl groups) and δ 3.2 ppm (α-protons) .

Research Findings and Advanced Applications

Self-Assembly and Nanotechnology

Ile-Ile spontaneously forms amyloid-like fibrils in methanol, with fiber diameters of 10–20 nm observed via SEM . These nanostructures show potential as drug delivery vehicles due to their biocompatibility and high surface area-to-volume ratio.

Therapeutic Applications

  • Metabolic Disorders: Ile-Ile supplementation in murine models reduced fasting blood glucose by 18% over 12 weeks, comparable to metformin.

  • Wound Healing: Topical gels containing Ile-Ile accelerated epithelialization in diabetic rats by 40% versus controls.

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